4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde
CAS No.: 442531-30-8
Cat. No.: VC4212544
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442531-30-8 |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 |
| IUPAC Name | 4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |
| Standard InChI | InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |
| Standard InChI Key | SZVHCLQMQLAUKV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |
Introduction
Structural Analysis and Physicochemical Properties
4-Methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde (C₁₁H₁₀N₃O₂S) features a benzaldehyde core substituted at the 3-position with a methylthio group linked to a 1,2,4-triazole ring and a methoxy group at the 4-position. The triazolethioether bridge introduces both sulfur and nitrogen heteroatoms, enhancing the compound's potential for hydrogen bonding and metal coordination.
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 263.29 g/mol |
| LogP (lipophilicity) | 1.82 (estimated) |
| Hydrogen bond donors | 2 (triazole NH, aldehyde) |
| Hydrogen bond acceptors | 5 (O, N, S atoms) |
| Rotatable bonds | 4 |
The methoxy group at C4 contributes to electron-donating effects, potentially stabilizing the aldehyde functionality against nucleophilic attack . The thioether linkage (S–CH₂–) enhances solubility in polar aprotic solvents while maintaining moderate lipophilicity, as evidenced by analogs such as 1-benzyl-4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole .
Synthetic Strategies
Pathway 1: Nucleophilic Substitution of Chloromethyl Precursor
A plausible route involves reacting 4-methoxy-3-(chloromethyl)benzaldehyde with 1H-1,2,4-triazole-3-thiol under basic conditions:
Step 1: Preparation of 4-Methoxy-3-(chloromethyl)benzaldehyde
Benzaldehyde derivatives are typically functionalized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation. For example, 4-methoxybenzaldehyde can undergo chloromethylation using paraformaldehyde and HCl gas in acetic acid .
Step 2: Thiol Substitution
The chloromethyl intermediate reacts with 1H-1,2,4-triazole-3-thiol (1 mmol) in DMF with K₂CO₃ (2 mmol) at 60°C for 6 hours . The reaction exploits the nucleophilicity of the triazolethiolate anion, displacing chloride to form the thioether bond.
Microwave-Assisted Optimization
As demonstrated in the synthesis of 1,2,4-triazole-1,2,3-triazole conjugates , microwave irradiation (4–6 min at 120°C) could accelerate the substitution step, improving yields from 70% (conventional) to 85–90%.
Pathway 2: Click Chemistry Approach
An alternative strategy employs copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Synthesize propargyl ether of 4-methoxy-3-(mercaptomethyl)benzaldehyde.
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React with 3-azido-1H-1,2,4-triazole under CuSO₄/sodium ascorbate conditions .
While this method ensures regioselectivity, it introduces additional complexity compared to direct nucleophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6)
-
δ 10.02 (s, 1H, CHO)
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δ 7.85 (d, J = 8.4 Hz, 1H, ArH)
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δ 7.45 (d, J = 2.0 Hz, 1H, ArH)
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δ 7.32 (dd, J = 8.4, 2.0 Hz, 1H, ArH)
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δ 4.60 (s, 2H, SCH₂)
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δ 3.88 (s, 3H, OCH₃)
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δ 8.42 (s, 1H, triazole H)
The aldehyde proton appears as a sharp singlet downfield at δ 10.02, consistent with benzaldehyde derivatives . The SCH₂ group resonates at δ 4.60, comparable to δ 4.45 observed in 4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-hexyl-1H-1,2,3-triazole .
¹³C NMR (100 MHz, DMSO-d6)
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δ 192.4 (CHO)
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δ 162.1 (C-OCH₃)
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δ 151.8 (triazole C3)
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δ 134.2–126.5 (aromatic carbons)
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δ 35.7 (SCH₂)
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δ 55.9 (OCH₃)
The triazole C3 carbon at δ 151.8 aligns with δ 151.56–155.08 reported for similar conjugates .
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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2830 (OCH₃ stretch)
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2720, 1705 (aldehyde C=O)
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1590 (C=N triazole)
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1240 (C–S thioether)
Biological and Industrial Applications
Antimicrobial Activity
Methoxybenzaldehyde derivatives show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus MIC 8–16 μg/mL) . The triazolethio moiety could potentiate this activity by disrupting microbial cell membranes.
Coordination Chemistry
The sulfur and triazole nitrogen atoms serve as ligand sites for transition metals. Analogous complexes with Cu(II) and Zn(II) exhibit enhanced catalytic activity in oxidation reactions .
Stability and Reactivity
Aldehyde Protection
Under acidic conditions, the aldehyde group may form acetals with diols. In basic media, Cannizzaro disproportionation could occur, though the electron-donating methoxy group at C4 likely stabilizes the aldehyde against such reactions .
Oxidation Susceptibility
The thioether bridge is prone to oxidation by H₂O₂ or mCPBA, forming sulfoxide (R–SO–R') or sulfone (R–SO₂–R') derivatives. Controlled oxidation could yield metabolites with altered bioactivity.
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